molecular formula C11H9N3O B12910547 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone CAS No. 62846-59-7

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone

Cat. No.: B12910547
CAS No.: 62846-59-7
M. Wt: 199.21 g/mol
InChI Key: CCBMDXWMTUADJH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is an organic compound that features both pyridine and pyrimidine rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone typically involves the condensation of pyridine-2-carbaldehyde with pyrimidine-4-amine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1-(pyrimidin-2-yl)ethanone
  • 2-(Pyridin-3-yl)-1-(pyrimidin-4-yl)ethanone
  • 2-(Pyridin-4-yl)-1-(pyrimidin-4-yl)ethanone

Uniqueness

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is unique due to its specific arrangement of pyridine and pyrimidine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62846-59-7

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-pyridin-2-yl-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C11H9N3O/c15-11(10-4-6-12-8-14-10)7-9-3-1-2-5-13-9/h1-6,8H,7H2

InChI Key

CCBMDXWMTUADJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=NC=NC=C2

Origin of Product

United States

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